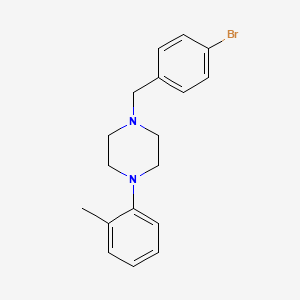![molecular formula C19H15BrN2O3 B5729886 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. This chemical compound is also known as BINA and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves its ability to inhibit PARP. PARP inhibitors work by preventing the repair of DNA damage in cancer cells, leading to their death. This mechanism has been studied extensively in preclinical models and has shown promising results in clinical trials.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has a selective effect on cancer cells, leading to their death. It has also been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cancer cell survival. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound with potential therapeutic applications. Its ability to inhibit PARP has been studied extensively in preclinical models and clinical trials, and it has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential off-target effects, as well as its potential use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-1,2-phenylenediamine with 2-naphthol in the presence of acetic anhydride. The resulting product is then treated with ammonium carbonate to yield 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide.
Applications De Recherche Scientifique
Research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has shown that it has potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer treatment, as cancer cells are more reliant on PARP for DNA repair than normal cells.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-16-8-5-14(6-9-16)19(21)22-25-18(23)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVRNYKPSOFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)



![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)
